Product packaging for Isobatzelline C(Cat. No.:CAS No. 133401-03-3)

Isobatzelline C

Cat. No.: B14276990
CAS No.: 133401-03-3
M. Wt: 235.67 g/mol
InChI Key: QNUUYJZICNRMSA-UHFFFAOYSA-N
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Description

Isobatzelline C is a natural product belonging to the pyrroloiminoquinone class of alkaloids, a group of compounds primarily isolated from marine sponges and known for their intricate structures and significant biological properties . These compounds are characterized by a tricyclic pyrrolo[4,3,2-de]quinoline core, which is considered the principal pharmacophore responsible for their observed biological activities . Members of this chemical family, which includes discorhabdins and makaluvamines, have been reported to exhibit a broad spectrum of potent effects in research models, including nanomolar cytotoxicity against various cancer cell lines , as well as antimalarial, antibacterial, and antiviral activities . The specific mechanism of action for pyrroloiminoquinones is an active area of investigation, with research suggesting they may operate through multiple pathways, including direct DNA interaction and the inhibition of key cellular enzymes such as topoisomerase II, making them valuable chemical probes for studying cell cycle dynamics and death pathways . The total synthesis of this compound has been accomplished, underscoring its interest to the synthetic and medicinal chemistry communities . This compound is presented as a high-purity tool for researchers exploring novel oncological mechanisms, investigating structure-activity relationships (SAR) within this alkaloid class, and aiding in the discovery of new potential therapeutic leads . Intended Use & Handling Notice: This product is labeled "For Research Use Only" (RUO) . It is specifically intended for use in laboratory research applications and is not intended for use in diagnostic procedures, clinical use, or for any form of human or personal use . The performance characteristics for diagnostic or clinical use have not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN3O B14276990 Isobatzelline C CAS No. 133401-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133401-03-3

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

10-amino-9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one

InChI

InChI=1S/C11H10ClN3O/c1-15-4-5-2-3-14-9-6(5)10(15)11(16)8(13)7(9)12/h4H,2-3,13H2,1H3

InChI Key

QNUUYJZICNRMSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCN=C3C2=C1C(=O)C(=C3Cl)N

Origin of Product

United States

Isolation and Natural Occurrence of Isobatzelline C

Marine Sponge Sources and Associated Genera

Isobatzelline C is a secondary metabolite produced by marine invertebrates, specifically deep-water sponges of the genus Batzella. nih.govmdpi.com The initial isolation of this compound, along with its analogs Isobatzellines A, B, and D, was from a Batzella sp. collected in the Bahamas. nih.govacs.org Sponges of the Batzella genus, belonging to the family Chondropsidae and order Poecilosclerida, are known to be prolific producers of structurally diverse and biologically active alkaloids. nih.govdntb.gov.uaresearchgate.net

The discovery of pyrroloquinoline-derived alkaloids like the isobatzellines in Batzella sponges has raised chemotaxonomic questions, as these compounds are also found in genera such as Crambe and Monanchora. nih.govresearchgate.net This chemical similarity suggests a possible taxonomic relationship between these genera. nih.gov Investigation of a Caribbean Batzella sp. also yielded various batzelline and isobatzelline compounds. mdpi.com

Compound FamilySpecific CompoundSource OrganismGeographic Location
IsobatzellinesIsobatzelline A, B, C, DBatzella sp.Bahamas (Deep Water)
BatzelladinesBatzelladines A-EBatzella sp.Bahamas
BatzelladinesBatzelladines F-IBatzella sp.Jamaica
PyrroloiminoquinonesDiscorhabdins P, S, T, UBatzella sp.Caribbean (Deep Water)

This table summarizes the natural sources of this compound and related compounds as identified in the provided search results. nih.govmdpi.comacs.org

Methodologies for Natural Product Isolation from Marine Biomass

The isolation of pure chemical compounds like this compound from marine sponge biomass is a multi-step process that begins after the collection and preservation (typically by freeze-drying) of the organism. acs.orgnih.gov

The general workflow for isolating these natural products involves:

Extraction: The dried and ground sponge material undergoes solvent extraction. nih.gov This is often done sequentially with solvents of increasing polarity, such as ethyl acetate (B1210297) followed by methanol, to separate compounds based on their solubility. acs.org This initial step yields a crude extract containing a complex mixture of metabolites. nih.gov

Fractionation: The crude extract is then subjected to fractionation to simplify the mixture. nih.gov A common technique is liquid-liquid partitioning, where the extract is separated between immiscible solvents (e.g., hexane, ethyl acetate, and water). This divides the compounds into broad polarity-based groups. nih.gov

Chromatographic Separation: Each fraction is further purified using a variety of chromatographic techniques. nih.gov This is a critical stage where individual compounds are separated from the complex mixture. Common methods include:

Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC): Used for initial, large-scale separation of the fractions based on polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, particularly reversed-phase HPLC, is used in the final stages to isolate pure compounds like this compound. nih.govmdpi.com

This process is often referred to as bioassay-guided fractionation, where the fractions are tested for specific biological activity (e.g., cytotoxicity) at each stage to track and isolate the active principle. acs.orgnih.gov The final structure of the isolated compound is determined using spectroscopic methods, primarily 2D NMR and mass spectrometry. nih.gov

Considerations for Sustainable Natural Sourcing

A significant challenge in the study and potential application of marine natural products is the "supply problem". researchgate.net Harvesting wild marine sponges for the extraction of compounds is often highly unsustainable due to the low yield of the target metabolite (sometimes less than 0.0001% of the wet weight) and the potential for over-harvesting, which can damage marine ecosystems. researchgate.netresearchgate.netnih.gov

To address these challenges and ensure an environmentally sound and economically viable supply, several alternative strategies are being explored:

Aquaculture and In Situ Cultivation: This involves farming the source sponge in its natural environment or in controlled aquarium systems. researchgate.net However, this approach can be hampered by slow growth rates, diseases, and adverse environmental events. researchgate.net

In Vitro Cell Culture: Cultivating dissociated sponge cells or organotypic cultures (primmorphs) in a laboratory setting is a promising approach. researchgate.net This allows for controlled and manipulable conditions, though establishing continuously growing sponge cell lines has proven difficult. researchgate.net

Microbial Fermentation: Many bioactive compounds originally attributed to sponges are now believed to be produced by their symbiotic microorganisms, such as bacteria and fungi. frontiersin.orgrsc.orgrsc.org Isolating and cultivating these microbes in large-scale fermenters offers a highly sustainable and scalable method for producing the desired compounds without harvesting the host sponge. researchgate.netfrontiersin.org This approach has become a major focus in marine biotechnology. frontiersin.org

Biotechnology and Synthesis: Replicating beneficial compounds in controlled lab environments through biotechnological processes like fermentation or cell culture reduces pressure on marine ecosystems. covalo.com Additionally, total or semi-synthetic chemical synthesis provides an alternative to natural sourcing once a compound's structure is known. psu.eduresearchgate.net

These sustainable practices are crucial for the long-term viability of marine natural product research and development. covalo.com

Synthetic Strategies and Total Synthesis of Isobatzelline C

Overview of Synthetic Challenges for the Pyrrolo[4,3,2-de]quinoline Scaffold

The synthesis of the pyrrolo[4,3,2-de]quinoline scaffold, the core structure of isobatzelline C and its congeners, is a formidable task for organic chemists. acs.orgrsc.org These marine alkaloids, which also include the batzellines, makaluvamines, and damirones, feature a highly substituted and fused heterocyclic system. acs.orgrsc.orgrsc.org Key challenges include:

Construction of the Fused Tricyclic System: The creation of the pyrrolo[4,3,2-de]quinoline ring system itself is a primary hurdle. Traditional methods often require lengthy, linear sequences and can suffer from poor regioselectivity when introducing substituents. rsc.org

Functionalization of the Scaffold: The scaffold is often adorned with various functional groups at specific positions. For instance, this compound contains a chlorine atom, and other related compounds feature methylthio groups. acs.orgjst.go.jp The introduction of these groups in a regioselective manner is a significant challenge, especially in the final stages of a synthesis, due to the potential for multiple reactive sites on the heterocyclic core. rsc.org

Oxidative Instability: The pyrroloiminoquinone moiety is susceptible to oxidation, which can lead to decomposition or undesired side reactions. acs.org This necessitates careful selection of reagents and reaction conditions, particularly during the late-stage oxidation steps required to form the iminoquinone or o-quinone structures found in many of these natural products. acs.orgjst.go.jp

Divergent Synthesis: Developing a synthetic route that can be easily adapted to produce a variety of analogues (a divergent synthesis) is highly desirable for structure-activity relationship (SAR) studies. acs.orgchemrxiv.org However, the early installation of key functional groups often limits the flexibility of a synthetic pathway, making divergent approaches difficult to achieve. acs.org

Total Synthesis of this compound and Related Batzelline Congeners

Several research groups have successfully completed the total synthesis of this compound and other batzelline congeners, employing a range of innovative strategies to overcome the aforementioned challenges. rsc.orgresearchgate.nettohoku.ac.jp

A powerful strategy for the construction of the pyrrolo[4,3,2-de]quinoline skeleton involves a benzyne-mediated cyclization/functionalization sequence. rsc.orgrsc.org This one-pot process has proven to be highly efficient and regiospecific. rsc.org

In a notable synthesis, the key tetrahydropyrrolo[4,3,2-de]quinoline intermediate was constructed using this methodology. jst.go.jp The process begins with the generation of a benzyne (B1209423) intermediate, which then undergoes an intramolecular cyclization to form the tricyclic core. acs.org This is immediately followed by functionalization, such as chlorination, to introduce the desired substituents in a single, sequential operation. rsc.org This approach is superior to conventional methods that involve the stepwise construction and subsequent functionalization of the ring system, which often lead to issues with regiochemistry. rsc.org

The synthesis of this compound was achieved from a halogenated tetrahydropyrrolo[4,3,2-de]quinoline intermediate. jst.go.jp A four-step sequence involving DDQ oxidation to the indole (B1671886), deprotection of two protecting groups, and oxidation with Fremy's salt yielded a p-iminoquinone derivative. jst.go.jp Subsequent N-methylation and an addition-elimination type displacement of a methoxy (B1213986) group with ammonia (B1221849) furnished this compound. jst.go.jp

Reaction Description Key Reagents Reference
Benzyne-Mediated CyclizationOne-pot construction of the substituted pyrroloquinoline skeleton.LiTMP, Hexachloroethane acs.orgrsc.orgrsc.org
OxidationConversion of the indole to an iminoquinone derivative.Fremy's salt rsc.orgjst.go.jp
Final StepsN-methylation and displacement of a methoxy group.Ammonia jst.go.jp

Ring expansion reactions have also been employed as a key strategy in the synthesis of the batzelline family. researchgate.net One such approach utilizes the ring expansion of a benzocyclobutenone oxime sulfonate to construct a highly substituted indole intermediate. researchgate.netresearchgate.net This method has been successfully applied in the divergent total syntheses of isobatzellines A/B and batzelline A. acs.orgresearchgate.net The combination of this ring expansion with a benzyne-mediated cyclization/functionalization sequence allows for the efficient construction of the fully substituted pyrrolo[4,3,2-de]quinoline core. researchgate.net

Biomimetic approaches, which mimic the proposed biosynthetic pathways of natural products, offer an elegant and often efficient route to complex molecules. acs.orgmdpi.com The biosynthesis of pyrroloiminoquinones is thought to begin with the decarboxylation of tryptophan, followed by a series of oxidations and condensations. mdpi.com Synthetic strategies inspired by these pathways often feature late-stage C-N bond formations to construct the pyrroloiminoquinone core. chemrxiv.org These biomimetic cyclization strategies have been a source of significant innovation in the field. chemrxiv.org

Ring Expansion Reactions for Core Structure Elaboration

Divergent Synthetic Routes for this compound Analogues

The development of divergent synthetic routes is crucial for accessing a wide range of analogues for biological testing. acs.orgchemrxiv.org A successful divergent synthesis allows for the modification of a common intermediate to produce various related natural products. chemrxiv.orgresearchgate.net

One such strategy for the divergent synthesis of isobatzellines A/B and batzelline A utilized a common, fully substituted indole intermediate. researchgate.net This intermediate, constructed via a ring expansion and benzyne-mediated cyclization, could then be selectively oxidized with different manganese reagents (MnO2 or Mn(OAc)3) to yield the desired products. acs.orgresearchgate.net This approach highlights the power of using a single, versatile intermediate to access multiple members of a natural product family. researchgate.net

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline and an internal alkyne, has emerged as a powerful tool for the construction of the indole core of pyrroloiminoquinones. acs.orgchemrxiv.orgub.edu This reaction offers excellent regioselectivity and generally provides good to excellent yields of 2,3-disubstituted indoles. ub.edu

A streamlined, divergent synthesis of numerous pyrroloiminoquinone alkaloids, including batzelline D, was developed featuring a Larock indole synthesis as the key step. acs.orgchemrxiv.org This strategy allowed for the efficient, multi-gram synthesis of a key methoxy-pyrroloiminoquinone intermediate in just five steps. acs.orgchemrxiv.org This intermediate proved to be a versatile platform for diversification, enabling the synthesis of 16 different natural products and several analogues. acs.orgchemrxiv.org The divergence was achieved through selective methylation of the imine-like or pyrrole (B145914) nitrogens, followed by either O-demethylation to form o-quinone products or displacement of the methoxy group with various amine nucleophiles. acs.orgchemrxiv.org This work not only provided access to a wide array of compounds for biological screening but also resulted in the shortest syntheses of several previously synthesized alkaloids. acs.org

Transition Metal-Catalyzed Coupling Reactions in Pyrroloiminoquinone Synthesis

The construction of the complex, fused heterocyclic core of pyrroloiminoquinone (PIQ) alkaloids, such as this compound, represents a significant synthetic challenge. Modern organic synthesis has increasingly relied on the power and versatility of transition metal-catalyzed reactions to efficiently assemble these intricate scaffolds. researchgate.netmdpi.com Catalytic systems centered on metals like palladium, nickel, and rhodium have proven indispensable for forging key carbon-carbon and carbon-nitrogen bonds, often with high selectivity and in a step-economic fashion. researchgate.netdntb.gov.ua These methods provide robust pathways to the central pyrrolo[4,3,2-de]quinoline skeleton, which serves as a common precursor to a wide array of marine alkaloids. researchgate.netjst.go.jp

A prominent strategy involves the use of palladium catalysis, particularly through the Larock indole synthesis. This reaction has been a cornerstone in several total syntheses, enabling the formation of the crucial indole ring system embedded within the larger tricyclic core. researchgate.netresearchgate.net More advanced applications have combined the Larock annulation with a Buchwald-Hartwig amination in a one-pot cascade process. researchgate.netrsc.org This dual-catalytic approach, sometimes requiring a sophisticated dual-ligand system, rapidly builds the core structure from simpler precursors, demonstrating the power of tandem reactions in streamlining complex syntheses. researchgate.netrsc.org

Another powerful technique is the benzyne-mediated cyclization-functionalization cascade. researchgate.netresearchgate.net This method involves the in situ generation of a highly reactive benzyne intermediate, which then undergoes an intramolecular cyclization to form the pyrroloquinoline skeleton. jst.go.jp This approach is particularly effective for creating highly substituted aromatic systems. jst.go.jp Beyond palladium, other transition metals have found utility. Notably, nickel-based reagents, such as the combination of nickel(II) chloride and sodium borohydride (B1222165) (NiCl₂/NaBH₄), have been employed for the reductive cyclization of nitro-quinoline precursors to form the 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline system. nih.govacs.org

These transition metal-catalyzed methods are summarized in the table below, highlighting their critical role in constructing the foundational architecture of this compound.

Reaction Type Catalyst/Reagents Key Transformation Reference(s)
Larock Indole SynthesisPalladium (Pd) catalystsConstruction of the indole ring within the PIQ core. researchgate.net, researchgate.net
Larock/Buchwald-Hartwig CascadePalladium (Pd) catalysts, dual ligand systemOne-pot annulation and cyclization to form the tricyclic core. researchgate.net, rsc.org
Benzyne-Mediated CyclizationReagents to generate arynes (e.g., from iodoindoline)Intramolecular cyclization to form the pyrrolo[4,3,2-de]quinoline skeleton. researchgate.net, jst.go.jp
Reductive CyclizationNickel(II) Chloride (NiCl₂), Sodium Borohydride (NaBH₄)Reduction of a nitro group and pyridine (B92270) ring, followed by acid-catalyzed cyclization to form the core. nih.gov, acs.org

Selective Functionalization and Derivatization Strategies (e.g., N-Methylation)

Following the successful assembly of the core pyrrolo[4,3,2-de]quinoline structure, synthetic efforts turn to a series of selective functionalization and derivatization steps to complete the total synthesis of this compound. These late-stage modifications are crucial for installing the specific substituents that define the final natural product. A key challenge lies in achieving high regioselectivity, particularly in distinguishing between the multiple reactive sites on the heterocyclic framework. rsc.org

A critical transformation in the synthesis of this compound is the selective N-methylation of the pyrroloiminoquinone core. researchgate.net The tricyclic intermediate contains two distinct nitrogen atoms available for alkylation: the indole nitrogen (N-1) and the aniline-like nitrogen (N-4). nih.govacs.org Synthetic strategies exploit the difference in acidity between the two corresponding N-H bonds, allowing for selective functionalization through a careful choice of bases and protecting groups. nih.govacs.orgacs.org For instance, the indole nitrogen can be selectively methylated under basic conditions. rsc.org

In a documented synthetic route to this compound, a key p-iminoquinone intermediate is first N-methylated. jst.go.jp This step is then followed by an addition-elimination type displacement of a methoxy group at the C-8 position with ammonia, which installs the final amino group characteristic of this compound. jst.go.jpresearchgate.net This divergent approach, where a common intermediate is selectively functionalized, is a powerful tool for accessing multiple members of the pyrroloiminoquinone alkaloid family from a single precursor. researchgate.netacs.org

Beyond N-methylation, other selective functionalizations are necessary. For example, attempts to achieve chlorination at the C-6 position of the benzene (B151609) ring have been explored, although this can be complicated by the higher reactivity of the pyrrole ring's α-position (C-2), which may be chlorinated preferentially if not properly managed. acs.org The development of catalyst-controlled C-H functionalization using rhodium (I) or iridium (III) complexes offers modern solutions for achieving high site-selectivity in the derivatization of indole-containing scaffolds. nih.gov

The table below details key functionalization steps used in the synthesis of this compound and related compounds.

Functionalization Reagents/Conditions Purpose Reference(s)
Selective N-MethylationBase (e.g., NaH, K₂CO₃), Methylating agent (e.g., MeI, Me₂SO₄)Introduction of a methyl group onto the desired nitrogen atom (pyrrole or aniline). jst.go.jp, rsc.org
Methoxy Group DisplacementAmmonia (NH₃)Conversion of a C-8 methoxy-iminoquinone to the C-8 amino-iminoquinone found in this compound. researchgate.net, jst.go.jp
Protecting Group ManipulationBOC-anhydride, Trifluoroacetic acid (TFA)Protection and selective deprotection of nitrogen atoms to direct reactivity. nih.gov, acs.org
OxidationFremy's salt, DDQConversion of tetrahydro-pyrroloquinoline or indole precursors to the final iminoquinone system. jst.go.jp

Biological Activities and Cellular Mechanisms of Isobatzelline C

In Vitro Biological Activity Profiling of Isobatzelline C

This compound has demonstrated a range of biological effects in laboratory settings. A key aspect of its activity profile is its cytotoxicity against various cancer cell lines. nih.govmdpi.com Research indicates that this compound, along with other batzelline compounds, exhibits significant cytotoxic effects. nih.govmdpi.com The primary mechanisms underlying this cytotoxicity are believed to involve the intercalation of the molecule into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.govnih.gov This interference with fundamental cellular processes ultimately leads to cell cycle arrest and cell death. researcher.lifenih.gov

In addition to its anticancer potential, this compound has also been investigated for its anti-infective properties, notably its activity against the malaria parasite Plasmodium falciparum. acs.orgchemrxiv.org

Antineoplastic Activities and Selective Cellular Effects

The antineoplastic properties of this compound are a major focus of research. Studies have revealed its potent cytotoxicity against malignant cells, coupled with a degree of selectivity that makes it a compound of interest for further investigation.

This compound has shown marked cytotoxic activity against a panel of human pancreatic cancer cell lines. nih.govmdpi.com Specifically, it has been tested against Panc-1, AsPC-1, BxPC-3, and MIA-PaCa2 cells, demonstrating the ability to inhibit cell growth with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) of less than 10 μM in all tested pancreatic cell lines. nih.govmdpi.com Notably, the cytotoxic effects of this compound on AsPC-1, BxPC3, and MIA PaCa2 cell lines were found to be superior to those of 5-fluorouracil, a chemotherapy agent currently used in the treatment of pancreatic cancer. nih.govmdpi.com

While this compound is cytotoxic, its inhibitory effect on topoisomerase II is less pronounced compared to other related compounds. At a concentration of 25 μg/mL, this compound inhibited topoisomerase II-mediated DNA decatenation by 27%. mdpi.com This suggests that its primary mechanism of cytotoxic action may be more heavily reliant on DNA intercalation rather than topoisomerase II inhibition. nih.gov

Table 1: Cytotoxicity of this compound against Pancreatic Cancer Cell Lines

Cell LineIC₅₀ (μM)
AsPC-10.8
Panc-17.9
BxPC-30.6
MIA PaCa20.8
Data sourced from Guzmán et al. (2009). nih.gov

A significant finding in the study of this compound is its differential cytotoxicity, showing less toxicity towards non-malignant cells compared to cancerous ones. nih.govnih.gov Research has demonstrated that this compound exhibits significantly lower cytotoxicity in the Vero cell line, which is an epithelial cell line derived from the kidney of an African green monkey and is often used as a model for normal cells. researcher.lifenih.gov This selective action against tumor cell lines is a desirable characteristic for a potential chemotherapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects. nih.govnih.gov The ability of this compound to preferentially target cancer cells highlights its potential for further development in cancer therapy. researcher.lifenih.gov

Cytotoxicity against Malignant Cell Lines

Anti-Infective Properties of this compound

Beyond its anticancer activities, this compound has also demonstrated potential as an anti-infective agent.

This compound has been identified as having activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. acs.orgchemrxiv.org Inspired by early reports of the antimalarial potential of pyrroloiminoquinones, a class of compounds to which this compound belongs, recent studies have included it in screenings against various strains of the parasite. acs.orgchemrxiv.orgresearchgate.net While detailed data on the specific IC₅₀ values of this compound against different P. falciparum strains from these broader screenings are not extensively published, its inclusion in these studies underscores the ongoing interest in its potential as an antimalarial compound. acs.orgchemrxiv.org

In addition to its antimalarial activity, this compound has been evaluated for its effectiveness against Babesia, a genus of protozoan parasites that cause the disease babesiosis, which shares similarities with malaria. acs.orgchemrxiv.org As part of a broader assessment of pyrroloiminoquinone alkaloids, this compound was tested against Babesia duncani and Babesia divergens. acs.orgchemrxiv.org This research into its antibabesial properties further expands the potential therapeutic applications of this marine natural product. acs.orgchemrxiv.org

Antifungal and Antimicrobial Spectrum

Pyrroloiminoquinone alkaloids, the class of compounds to which this compound belongs, are noted for their antimicrobial and antifungal properties. nih.govmdpi.com While detailed studies on the specific antimicrobial and antifungal spectrum of this compound are limited in the reviewed literature, the broader class of batzelline and isobatzelline compounds, including this compound, have been recognized for their cytotoxic and antifungal activities. nih.gov Research has indicated that pyrroloiminoquinones exhibit activity against several Gram-positive and Gram-negative bacteria. mdpi.com However, one study found that the class of pyrroloiminoquinone compounds, in general, were poorly active in antifungal models, showing little activity at concentrations up to 100 μM, suggesting they are not broadly toxic. acs.org

Antiviral Effects, including HIV-1 Envelope-Mediated Cell Fusion Inhibition

This compound is among a group of pyrroloquinoline alkaloids that have been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). uq.edu.auresearchgate.net The primary mechanism of this antiviral action is the inhibition of HIV-1 envelope-mediated cell fusion. mdpi.comuq.edu.au This critical step in the viral lifecycle involves the fusion of the viral and host cell membranes, allowing the virus to enter and infect the cell. mdpi.com

Crude extracts containing this compound and related compounds were initially identified for their ability to inhibit this cell fusion process. uq.edu.au Subsequent studies on the pure compounds confirmed this activity. uq.edu.au The antiviral activity of pyrroloiminoquinones, including this compound, was evaluated in a β-galactosidase reporter assay, which measures HIV-1 envelope-mediated cell fusion. mdpi.com While this compound did show activity, it was noted to be among the compounds with lower reporter activity in this specific assay. mdpi.com

It has been suggested that the observed inhibition of cell fusion might be linked to the compounds' interactions with DNA-modifying enzymes, as the inhibition profile mirrors that seen for topoisomerase II inhibition. uq.edu.auresearchgate.net

Molecular and Cellular Mechanisms of Action

The biological effects of this compound are attributed to its interaction with fundamental cellular processes, primarily at the level of DNA and associated enzymes. uq.edu.au

DNA Intercalation Phenomena

A significant mechanism of action for this compound is its ability to intercalate into DNA. nih.gov DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. mdpi.com This insertion can cause structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. nih.govmdpi.com

Studies have shown that this compound, along with other batzelline compounds, can displace ethidium (B1194527) bromide from DNA, a classic indicator of DNA intercalation. nih.gov This suggests a direct interaction with the DNA molecule. The ability of these compounds to intercalate into DNA is considered a primary contributor to their cytotoxic effects. nih.gov In fact, for the batzelline class of compounds, a greater ability to intercalate into DNA often correlates with higher cytotoxicity. mdpi.com

Topoisomerase II Inhibition

This compound has been identified as an inhibitor of topoisomerase II. nih.govresearchgate.netmdpi.com Topoisomerase II is a crucial enzyme that manages DNA topology by creating transient double-strand breaks to allow for processes like DNA replication, transcription, and chromosome segregation. nih.gov Inhibition of this enzyme can halt these vital cellular functions, leading to cell cycle arrest and ultimately cell death. nih.govnih.gov

While this compound does inhibit topoisomerase II, its activity in this regard is considered less potent compared to some other members of the batzelline family, such as Isobatzelline E. mdpi.com One study reported that at a concentration of 25 μg/mL, this compound inhibited topoisomerase II-mediated DNA decatenation by 27%. mdpi.com This is in contrast to Isobatzelline E, which showed 95% inhibition at the same concentration. mdpi.com This suggests that while topoisomerase II inhibition is a component of this compound's mechanism, it may not be its primary mode of action, especially when compared to its DNA intercalating ability. nih.govmdpi.com

Induction of Cell Cycle Perturbations

The combined effects of DNA intercalation and topoisomerase II inhibition by this compound lead to significant disruptions in the cell cycle. nih.gov By interfering with DNA synthesis and the enzymes that regulate DNA structure, this compound can induce cell cycle arrest. nih.gov

Specifically, research has shown that batzellines that are potent DNA intercalators but less potent topoisomerase II inhibitors, a category that includes this compound, tend to block cell-cycle progression in the S phase. mdpi.com The S phase is the period of the cell cycle during which DNA is replicated. Halting the cycle at this stage prevents cells from dividing and proliferating. In contrast, more potent topoisomerase II inhibitors like Isobatzelline E tend to cause arrest in the G2 phase. mdpi.com

Biosynthetic Investigations of Pyrroloiminoquinone Alkaloids

Proposed Biosynthetic Pathways from Tryptophan and Tryptamine Precursors

The biosynthesis of pyrroloiminoquinone alkaloids is understood to originate from the amino acid tryptophan. figshare.comwikipedia.org A proposed pathway begins with the decarboxylation of tryptophan to yield tryptamine. mdpi.comwikipedia.org This is followed by a series of oxidation steps and condensation to form a "proto"-makaluvamine intermediate. mdpi.com From this key precursor, the pathway is thought to diverge, leading to the formation of various pyrroloiminoquinones through either further oxidation or amination reactions. mdpi.com

The structural diversity within this alkaloid family arises from various modifications to the core ring system. acs.org For instance, the simpler makaluvamines can be generated through the incorporation of an ammonia (B1221849) equivalent. acs.org More complex structures, such as makaluvamine G, are formed by the addition of arylethylamine groups to the pyrroloiminoquinone scaffold. acs.org Further oxidative carbon-carbon bond formations can lead to the fused or spirocyclic systems seen in compounds like tsitsikammamine C and the discorhabdins. acs.org

Recent studies on the biosynthesis of ammosamides, which are structurally related to pyrroloquinolines, have provided further insights. mdpi.com It has been demonstrated that ammosamides are biosynthesized by attaching tryptophan to the C-terminus of a ribosomally synthesized peptide, which is then followed by hydroxylations and oxidation to form the quinone structure. mdpi.com The primary amine is subsequently introduced from a glycine (B1666218) residue. mdpi.com It is hypothesized that the pyrroloiminoquinone core could be assembled through a similar mechanism. mdpi.com

Table 1: Key Precursors and Intermediates in Proposed Pyrroloiminoquinone Biosynthesis

Precursor/Intermediate Role in Biosynthesis
Tryptophan The primary amino acid precursor. figshare.comwikipedia.org
Tryptamine Formed by the decarboxylation of tryptophan. mdpi.comwikipedia.org
"Proto"-makaluvamine A key intermediate that diverges to various pyrroloiminoquinones. mdpi.com
Glycine A source of primary amine in the biosynthesis of related ammosamides. mdpi.com
Arylethylamines Incorporated to form more complex makaluvamine analogues. acs.org

Enzymatic Transformations and Intermediates in Pyrroloiminoquinone Biogenesis

The biosynthesis of pyrroloiminoquinones involves a series of complex enzymatic transformations that are still being unraveled. figshare.combiorxiv.org Recent research into the biosynthesis of ammosamides has shed light on some of the key enzymes and intermediates involved, which are believed to be relevant to the broader class of pyrroloiminoquinones. acs.orgnih.gov

A pivotal discovery has been the role of a class of enzymes known as PEptide Aminoacyl-tRNA Ligases (PEARLs). figshare.comacs.org The biosynthetic process is initiated by a PEARL enzyme that attaches tryptophan to the C-terminus of a scaffold peptide in a manner dependent on ATP and tRNA. biorxiv.orgacs.org Following this attachment, the indole (B1671886) ring of the tryptophan residue is oxidized to a hydroxyquinone. figshare.comacs.org This oxidation is catalyzed by an FMN-dependent oxidoreductase, such as BhaC1 or AmmC1. researchgate.net The resulting hydroquinone (B1673460) is then oxidized to a quinone, activating it for the subsequent reaction. researchgate.net

Further complexity is introduced by the surprising finding that the amino groups in pyrroloiminoquinones can be derived from at least three different amino acid sources: glycine, asparagine, and leucine (B10760876). figshare.combiorxiv.org Each of these amino acids is incorporated in a tRNA-dependent manner. figshare.combiorxiv.org The incorporation of nitrogen from glycine and leucine requires an FAD-dependent putative glycine oxidase (Amm14). figshare.combiorxiv.org In contrast, the incorporation of asparagine necessitates a quinone reductase. figshare.combiorxiv.org These findings indicate that the biosynthetic pathway is significantly more intricate than previously imagined. biorxiv.orgacs.org

Genetic Studies Associated with Biosynthetic Gene Clusters (General Pyrroloiminoquinone Context)

Genetic investigations have been instrumental in elucidating the biosynthetic pathways of pyrroloiminoquinone alkaloids. encyclopedia.pubacs.org The identification and study of biosynthetic gene clusters (BGCs) have provided a roadmap for understanding how these complex molecules are assembled. encyclopedia.pubacs.org

Research on the structurally related ammosamides and lymphostins led to the identification of a RiPP (ribosomally synthesized and post-translationally modified peptide) class gene cluster as their biosynthetic origin. mdpi.com This discovery was a significant step forward, suggesting a common biosynthetic framework for related compounds. acs.org

More specifically, studies have focused on two homologous BGCs: the ammosamide (amm) cluster from Streptomyces sp. CNR-698 and a similar cluster from Bacillus halodurans C-125 (bha). acs.orgresearchgate.net Heterologous expression and gene deletion experiments have confirmed the role of the amm BGC in producing ammosamides. acs.org These clusters contain genes encoding for the key enzymes involved in the biosynthesis, including the PEARL enzymes (e.g., AmmB3, BhaB5), the FMN-dependent oxidoreductase (AmmC1, BhaC1), and the FAD-dependent glycine oxidase (Amm14, BhaG). acs.orgresearchgate.netresearchgate.net

The presence of these conserved genes across different BGCs suggests a common evolutionary origin and a shared set of biochemical reactions for the biosynthesis of the pyrroloquinoline core. acs.org The PEARL enzymes themselves appear to have evolved from the ATP-GRASP protein family, which also includes enzymes involved in the biosynthesis of other natural products like lanthipeptides and thiopeptides. figshare.combiorxiv.org

Table 2: Key Genes and Enzymes in Pyrroloiminoquinone-Related Biosynthetic Gene Clusters

Gene Enzyme Function Source Organism/Cluster
ammB3 / bhaB5 PEptide Aminoacyl-tRNA Ligase (PEARL) Attaches amino acids (e.g., glycine) from tRNA to the biosynthetic intermediate. acs.orgresearchgate.net Streptomyces sp. (amm) / Bacillus halodurans (bha)
ammC1 / bhaC1 FMN-dependent oxidoreductase Oxidizes the indole of the tryptophan residue to a hydroxyquinone. researchgate.net Streptomyces sp. (amm) / Bacillus halodurans (bha)
amm14 / bhaG FAD-dependent glycine oxidase Required for the incorporation of nitrogen from glycine and leucine. figshare.combiorxiv.orgacs.org Streptomyces sp. (amm) / Bacillus halodurans (bha)
bhaB4 Asn-tRNAAsn-dependent PEARL Adds asparagine from Asn-tRNAAsn. acs.org Bacillus halodurans (bha)
ammB1 Leu-tRNALeu-dependent PEARL Adds leucine from Leu-tRNALeu. acs.org Streptomyces sp. (amm)

Chemoenzymatic Synthesis and Biocatalysis Approaches for Pyrroloiminoquinone Analogues

The intricate structures of pyrroloiminoquinone alkaloids present significant challenges for traditional chemical synthesis. acs.orgresearchgate.net As a result, chemoenzymatic and biocatalytic approaches are emerging as powerful strategies for the synthesis of these natural products and their analogues. rsc.org These methods leverage the specificity and efficiency of enzymes to perform key transformations, often under mild conditions. rsc.org

One-pot chemoenzymatic cascades have been developed for the synthesis of other alkaloid classes, such as tetrahydroisoquinoline alkaloids, demonstrating the potential of this approach. rsc.org In the context of pyrroloiminoquinones, the enzymes identified from their biosynthetic gene clusters are prime candidates for use in biocatalytic systems. For example, the PEARL enzymes, which catalyze the tRNA-dependent addition of amino acids, could be used to generate a variety of analogues by supplying different aminoacyl-tRNAs. acs.org

Furthermore, the oxidative enzymes from the biosynthetic pathways, such as the FMN-dependent oxidoreductases and FAD-dependent glycine oxidases, could be employed to perform specific hydroxylations and oxidations that are difficult to achieve with conventional chemical reagents. acs.orgresearchgate.net The development of these chemoenzymatic strategies is still in its early stages but holds great promise for the production of novel pyrroloiminoquinone analogues for drug discovery and structure-activity relationship studies. mdpi.com By combining the power of enzymatic catalysis with the flexibility of chemical synthesis, it may be possible to overcome the supply limitations of these potent marine natural products and to generate libraries of new compounds with improved biological activities. nih.govchemrxiv.org

Future Perspectives and Research Directions for Isobatzelline C

Advancements in Scalable Synthetic Methodologies for Research and Potential Development

While the total synthesis of Isobatzelline C has been achieved, a primary focus for future work is the development of more efficient and scalable synthetic routes. psu.edunih.gov Existing syntheses, though elegant in their chemical strategies, can be lengthy and may not be practical for producing the quantities of the compound needed for extensive preclinical and clinical investigation. acs.orgescholarship.org

In-depth Mechanistic Elucidation via Advanced Omics Technologies

The precise mechanism of action of this compound is not yet fully understood, presenting a compelling area for future investigation. mdpi.com While it is known to exhibit cytotoxic activity, the specific molecular targets and pathways it modulates require more detailed characterization. nih.gov Some studies suggest that its cytotoxic effects are mediated through DNA intercalation rather than potent topoisomerase II inhibition, distinguishing it from some other batzelline compounds. nih.govmdpi.com

The application of advanced "omics" technologies, such as genomics, proteomics, transcriptomics, and metabolomics, will be instrumental in providing a comprehensive understanding of how this compound affects cellular systems. researchgate.net These approaches can identify global changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment. This data can help to pinpoint the specific cellular pathways disrupted by the compound and identify potential direct binding partners. For instance, comparing the molecular signatures of cells treated with this compound to those treated with known topoisomerase II inhibitors or DNA intercalators could clarify its primary mechanism. nih.govmdpi.com Furthermore, multi-omics approaches can help to uncover unexpected off-target effects or novel mechanisms of action. researchgate.net

Exploration of Novel Biological Applications Beyond Current Scope

Initial research on this compound has primarily focused on its cytotoxic and antifungal activities. unipa.it However, the broader biological potential of this compound and its derivatives remains largely unexplored. The pyrroloiminoquinone scaffold is present in a variety of marine natural products with diverse biological activities, including antiviral, antibacterial, and antiprotozoal effects. acs.orgmdpi.com

Future research should aim to screen this compound and a library of its synthetic analogs against a wide range of biological targets and disease models. For example, given that some pyrroloiminoquinones have shown anti-HIV activity, investigating this compound's potential as an antiviral agent is a logical next step. psu.eduglobalresearchonline.net Similarly, the promising antimalarial and antibabesial activities observed for related compounds suggest that this compound could be a lead for developing new treatments for protozoan infections. acs.orgchemrxiv.org Exploring its effects on other cancer types beyond pancreatic cancer, against which it has shown selective cytotoxicity, is also warranted. nih.gov

Development of this compound as a Chemical Probe for Interrogating Biological Systems

The unique structure and biological activity of this compound make it an excellent candidate for development as a chemical probe. mdpi.com Chemical probes are small molecules used to study biological processes and validate potential drug targets. By modifying the this compound structure to incorporate tags for visualization (e.g., fluorescent dyes) or affinity purification (e.g., biotin), researchers can track its localization within cells and identify its direct binding partners.

Developing photo-affinity labeled probes of this compound would be a particularly powerful strategy. These probes can be used to covalently crosslink to their target proteins upon photoactivation, allowing for their isolation and identification via mass spectrometry. This approach would provide definitive evidence of the direct molecular targets of this compound, offering invaluable insights into its mechanism of action. mdpi.com The resulting information could not only elucidate the function of this compound but also help to identify and validate new therapeutic targets for drug discovery. escholarship.org

Q & A

Basic Research Questions

Q. How can researchers design experiments to isolate and characterize Isobatzelline C from its natural source?

  • Methodological Answer : Begin with bioassay-guided fractionation of crude extracts from the organism of origin (e.g., marine sponge). Employ solvent partitioning and chromatographic techniques (e.g., HPLC, TLC) for purification. Structural elucidation requires spectroscopic methods such as NMR (1D/2D), high-resolution mass spectrometry (HR-MS), and IR spectroscopy. For purity assessment, use HPLC with UV/Vis or evaporative light scattering detection (ELSD). Ensure reproducibility by documenting solvent systems, column parameters, and spectral acquisition conditions .

Q. What analytical techniques are most effective for determining the purity and structural elucidation of this compound?

  • Methodological Answer : Combine orthogonal analytical methods:

  • Purity : Reverse-phase HPLC with ≥95% purity threshold, validated via diode-array detection (DAD) to detect co-eluting impurities.
  • Structure : 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, COSY, HMBC) to assign stereochemistry and functional groups. HR-MS for molecular formula confirmation. X-ray crystallography (if crystals are obtainable) provides definitive structural proof. Cross-validate results with literature data for known analogs .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

Synthesis : Design derivatives via semi-synthesis (e.g., functional group modifications) or total synthesis. Use retrosynthetic analysis to prioritize key moieties.

Bioassays : Test derivatives against target biological systems (e.g., cancer cell lines, microbial strains) using dose-response curves (IC50_{50}/EC50_{50} values). Include positive controls (e.g., clinically used drugs) and solvent controls.

Computational Modeling : Perform molecular docking or QSAR studies to correlate structural features (e.g., electronegativity, steric bulk) with activity. Validate predictions experimentally .

Q. How can conflicting data regarding the biological activity of this compound across different studies be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies and assess variability in assay conditions (e.g., cell line origins, incubation times, solvent effects).
  • Reproducibility Checks : Replicate key experiments under standardized protocols. Use statistical tools (e.g., ANOVA, t-tests) to evaluate significance of discrepancies.
  • Mechanistic Studies : Investigate whether divergent results arise from off-target effects (e.g., protease inhibition vs. membrane disruption) using pathway-specific inhibitors or genetic knockouts .

Q. What strategies are optimal for evaluating the pharmacokinetic (PK) and toxicity profiles of this compound in vivo?

  • Methodological Answer :

  • PK Studies : Administer the compound via relevant routes (e.g., intravenous, oral) in animal models. Collect plasma/tissue samples at timed intervals. Quantify drug levels via LC-MS/MS. Calculate parameters like t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability.
  • Toxicity : Conduct acute and subchronic toxicity assays (OECD guidelines). Monitor organ histopathology, serum biomarkers (e.g., ALT, creatinine), and behavioral endpoints. Compare results to established safety thresholds .

Data Analysis and Validation

Q. How should researchers address variability in yield during the synthesis or isolation of this compound?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to identify critical variables (e.g., temperature, reaction time).
  • Statistical Calibration : Apply response surface methodology (RSM) to maximize yield.
  • Quality Control : Implement batch-wise HPLC-UV profiling to track impurities or degradation products. Document deviations in reaction logs .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical and reproducible reporting of this compound research?

  • Methodological Answer :

  • Data Transparency : Publish full experimental details (e.g., NMR spectra, chromatograms) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Ethical Compliance : For in vivo studies, obtain institutional animal care committee (IACUC) approval. Follow ARRIVE guidelines for reporting animal experiments.
  • Peer Review : Pre-register studies on platforms like Open Science Framework to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.